Dihydralazine sulfate
Overview
Description
Dihydralazine sulfate is a vasodilator and an antihypertensive agent. It works by relaxing arterial smooth muscle, which decreases peripheral resistance .
Synthesis Analysis
Dihydralazine sulfate can be analyzed using a sensitive, selective colorimetric assay. The method is based on the interaction of buffered (pH 4) dihydralazine sulfate with a methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde upon heating to give an orange color. This color can be quantified spectrophotometrically at 450 nm .
Molecular Structure Analysis
The molecular formula of Dihydralazine sulfate is C8H12N6O4S. Its molecular weight is 288.28 g/mol . The structure of Dihydralazine sulfate can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O .
Chemical Reactions Analysis
Dihydralazine sulfate is sensitive to high temperature and humidity, UV/Vis light, and pH ≥ 7. It is resistant to acidic conditions. Its degradation follows first-order kinetics. The quickest degradation of dihydralazine was found to be in 1 M NaOH .
Physical And Chemical Properties Analysis
Dihydralazine sulfate has a molecular weight of 288.28 g/mol. The elemental analysis shows that it contains Carbon (33.33%), Hydrogen (4.20%), Nitrogen (29.15%), Oxygen (22.20%), and Sulfur (11.12%) .
Scientific Research Applications
Chemiluminescence and Spectroscopy
- Chemiluminescence Methods : Dihydralazine sulfate (DHZS) has been utilized in the development of novel flow-injection chemiluminescence (CL) methods for its determination. These methods are based on the reactions of DHZS with various substances like hexacyanoferrate(III), acidic permanganate solution, and luminol, often sensitized by other compounds such as eosin Y and rhodamine B. The sensitivity and specificity of these methods have been confirmed, making them valuable for quantifying DHZS in pharmaceutical preparations (Yang & Li, 2004), (Wu Dong-Bing & Yang Xiao-feng, 2005), (Chunyan Yang et al., 2010), (Hanchun Yao et al., 2006).
Microbial Limit Testing
- Microbial Limit Testing : A methodology was established for microbial limit tests of dihydralazine sulfate. The recovery of test bacteria in dihydralazine sulfate was determined, and the method was verified using test and negative control groups. The results indicated that dihydralazine sulfate has a strong antibacterial effect, and the method was effective in examining control bacteria (Z. Min, 2008).
Analytical Methods in Pharmaceutical Preparations
- Analytical and Quality Control Methods : Various studies have focused on developing and verifying analytical methods for determining dihydralazine sulfate content in pharmaceutical preparations. Techniques such as reversed-phase ion pair chromatography, adsorptive voltammetry on carbon paste electrodes, and high-performance liquid chromatography (HPLC) have been employed to ensure the quality and uniformity of dihydralazine sulfate in these preparations. These methods have been noted for their simplicity, accuracy, and reproducibility (F. Yufeng, 2009), (J. Gen & Yao Cheng, 2001), (Wu Jun, 2012).
Electrochemical Analysis
- Electrochemical Sensing : Dihydralazine sulfate has been utilized in electrochemical sensing, particularly in the fabrication of modified electrodes for the determination of hydrogen peroxide. The electrodes exhibit catalytic ability and offer simplicity, long-term usability, and satisfactory results in real sample analysis (Hu Xiao-ya, 2011).
Antioxidant Activity Studies
- Antioxidant Activity Evaluation : A study explored the antioxidant activity of dihydralazine in various environments, including gas phase and physiological media. The research highlighted the radical scavenging behavior of dihydralazine, suggesting that it might offer benefits beyond its primary use as a vasodilator due to its potent antioxidant properties (Houssem Boulebd et al., 2020).
Drug Interaction and Stability Studies
- Drug Stability and Interaction Studies : Investigations into the chemical stability of dihydralazine sulfate, especially in combination with other antihypertensive agents, have been conducted. These studies utilize various analytical methods, including FT-IR, HPLC, and LC-MS, to examine the interactions and stability of dihydralazine sulfate in mixed formulations, shedding light on its behavior under different conditions and its interaction with other compounds (A. Gumieniczek et al., 2018).
Safety And Hazards
Dihydralazine sulfate is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHAMWGGORIDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223501 | |
Record name | Dihydralazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydralazine sulfate | |
CAS RN |
7327-87-9 | |
Record name | Dihydralazine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydralazine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydralazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydralazine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRALAZINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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